5-(Bromomethyl)pyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromomethyl group at the 5-position and a carbonitrile group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)pyrimidine-2-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method is the reaction of 5-bromo-2-chloropyrimidine with sodium cyanide in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethyl sulfoxide (DMSO) and water. The reaction mixture is stirred overnight, followed by extraction with ether and purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkoxides in solvents like DMSO or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield an aminomethylpyrimidine derivative, while oxidation can produce a corresponding pyrimidine oxide.
Scientific Research Applications
5-(Bromomethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds, particularly in the development of anticancer and antiviral agents.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of enzymes such as tyrosine kinases by binding to their active sites. This binding can disrupt the enzyme’s function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to form covalent bonds with nucleophiles also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloropyrimidine: Lacks the carbonitrile group but has a similar bromine substitution pattern.
2-Chloropyrimidine: Similar pyrimidine core but with a chlorine atom instead of a bromomethyl group.
Uniqueness
5-(Bromomethyl)pyrimidine-2-carbonitrile is unique due to the presence of both a bromomethyl and a carbonitrile group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-(bromomethyl)pyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUACZWUXZJEVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.